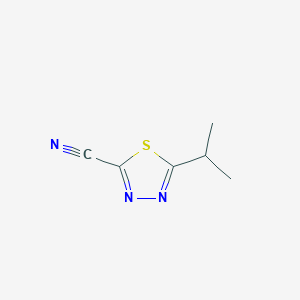

5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile

Description

Properties

Molecular Formula |

C6H7N3S |

|---|---|

Molecular Weight |

153.21 g/mol |

IUPAC Name |

5-propan-2-yl-1,3,4-thiadiazole-2-carbonitrile |

InChI |

InChI=1S/C6H7N3S/c1-4(2)6-9-8-5(3-7)10-6/h4H,1-2H3 |

InChI Key |

CUWUFTYOVVSSEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN=C(S1)C#N |

Origin of Product |

United States |

Preparation Methods

Classical Acid-Mediated Cyclization

A well-documented method involves reacting 4-methyl-3-thiosemicarbazide with isobutyric acid in a strongly acidic medium composed of a mixture of sulfuric acid and polyphosphoric acid (PPA). The key steps are:

- Preparation of a mineral acid mixture (e.g., 18 g H₂SO₄ and 54 g PPA), cooled to 10–15 °C.

- Addition of 4-methyl-3-thiosemicarbazide (0.2 mol) to the acid mixture under cooling.

- Addition of isobutyric acid (0.2 mol) to the mixture, allowing the temperature to rise exothermically to about 100–105 °C.

- Maintaining the reaction at this temperature for approximately 3 hours to complete cyclodehydration.

- Quenching the reaction with water and toluene, followed by neutralization to pH ~7 with ammonium hydroxide.

- Extraction of the product from the organic layer and drying to yield 5-isopropyl-2-methylamino-1,3,4-thiadiazole as an oil with about 85% yield.

This method is adapted from a patent describing the preparation of 5-isopropyl-2-methylamino-1,3,4-thiadiazole, which is closely related structurally to the target compound but with an amino substituent at position 2 instead of a nitrile.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Acid mixture preparation | H₂SO₄ + PPA, cooled to 10–15 °C | Mineral acid medium |

| Addition of thiosemicarbazide | 4-methyl-3-thiosemicarbazide, 0.2 mol | Dissolved in acid mixture |

| Addition of acid | Isobutyric acid, 0.2 mol | Exothermic rise to 100–105 °C |

| Cyclodehydration | Maintain 100–105 °C for 3 hours | Formation of thiadiazole ring |

| Work-up | Water + toluene, neutralize with NH₄OH | Isolation of product (85% yield) |

Notes

- The reaction temperature and acid mixture composition are critical for successful cyclodehydration.

- The product obtained is typically the 2-methylamino derivative; further functionalization is required to introduce the carbonitrile group at position 2.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has been employed to accelerate the synthesis of 5-alkyl-2-amino-1,3,4-thiadiazoles, including isopropyl derivatives, offering a more environmentally friendly and rapid alternative to classical heating.

- Reaction mixture: aliphatic acid (e.g., isobutyric acid), thiosemicarbazide, and concentrated sulfuric acid.

- Microwave heating at temperatures between 100–120 °C for approximately 30 minutes.

- The reaction proceeds via cyclodehydration, forming the thiadiazole ring efficiently.

- Post-reaction neutralization and precipitation yield the aminothiadiazole product.

- Compared to conventional reflux (20 hours), microwave-assisted synthesis reduces reaction time drastically to about 30 minutes with comparable yields (~85–90%).

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Reaction time | ~20 hours | ~30 minutes |

| Temperature range | 100–105 °C | 100–120 °C |

| Yield | ~85% | ~85–90% |

| Environmental impact | Higher energy consumption | More environmentally friendly |

Alternative Method Using Phosphorus Pentachloride Activation

Another approach involves the use of phosphorus pentachloride (PCl₅) to activate carboxylic acids to their acid chlorides in situ, which then react with thiosemicarbazide to form the thiadiazole ring.

- Thiosemicarbazide, carboxylic acid (isobutyric acid), and PCl₅ are mixed and ground at room temperature.

- The crude product is obtained after standing and then treated with alkaline solution to adjust pH to 8–8.2.

- The product is filtered and dried to yield the 2-amino-5-isopropyl-1,3,4-thiadiazole derivative.

- This method offers a mild temperature route and avoids prolonged heating but requires careful handling of PCl₅.

Introduction of the Carbonitrile Group at Position 2

The direct preparation of 5-isopropyl-1,3,4-thiadiazole-2-carbonitrile is less commonly reported as a one-step reaction. However, literature suggests possible strategies:

- Starting with nitrile-containing carboxylic acid derivatives or nitrile-functionalized thiosemicarbazides to incorporate the carbonitrile group during ring formation.

- Post-synthetic functional group transformation on the 2-amino thiadiazole, such as Sandmeyer-type cyanation or other nitrile introduction methods.

- Use of POCl₃-mediated cyclization of nitrile-substituted acids with thiosemicarbazide under controlled conditions (e.g., 80–90 °C for 1 hour), followed by neutralization and recrystallization.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-mediated cyclodehydration | 4-methyl-3-thiosemicarbazide + isobutyric acid + H₂SO₄/PPA | 100–105 °C, 3 hours | ~85 | Produces 5-isopropyl-2-methylamino derivative |

| Microwave-assisted synthesis | Thiosemicarbazide + isobutyric acid + H₂SO₄ | 100–120 °C, 30 min | 85–90 | Rapid, eco-friendly |

| PCl₅ activation | Thiosemicarbazide + isobutyric acid + PCl₅ | Room temp grinding + alkaline workup | Not specified | Mild conditions, requires PCl₅ handling |

| POCl₃-mediated cyclization | Nitrile acid + thiosemicarbazide + POCl₃ | 80–90 °C, 1 hour | Not specified | For nitrile-substituted derivatives |

Research Findings and Analytical Data

- The cyclodehydration reaction proceeds via protonation of the thiosemicarbazide nitrogen, facilitating nucleophilic attack on the carboxylic acid carbonyl, followed by ring closure and dehydration.

- Microwave-assisted methods significantly reduce reaction time while maintaining high purity and yield.

- Spectroscopic analysis (IR, ¹H-NMR, ¹³C-NMR) confirms the formation of the thiadiazole ring and the presence of the isopropyl group.

- The carbonitrile functionality can be confirmed by characteristic IR absorption near 2200 cm⁻¹ and NMR signals consistent with nitrile carbons.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile can undergo various chemical reactions, including:

Reduction: Reduction of the compound can yield thiols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted thiadiazoles.

Scientific Research Applications

Pharmaceutical Applications

5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile has been investigated for its potential as an anticancer agent. Thiadiazole derivatives are known for their ability to inhibit tumor growth through various mechanisms. For instance:

- Antitumor Activity : Recent studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. A notable example includes a derivative showing an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibitory activity .

- Mechanism of Action : The mechanism often involves cell cycle arrest and apoptosis induction. Compounds derived from thiadiazoles have been reported to interfere with the mitotic spindle formation by inhibiting kinesin spindle protein, which is crucial in cancer cell proliferation .

- Anticonvulsant Properties : In addition to anticancer properties, certain thiadiazole derivatives have demonstrated anticonvulsant activity. For example, a synthesized compound was found to be more effective than valproic acid in treating seizures induced by isoniazid in animal models . This suggests potential therapeutic applications in neurology.

Agricultural Applications

Thiadiazole compounds are also explored for their use as agrochemicals:

- Fungicidal Activity : Some derivatives have shown promising antifungal properties. The incorporation of a thiadiazole ring can enhance the efficacy of fungicides against plant pathogens, potentially leading to new formulations that are more effective and environmentally friendly .

Material Science

The unique chemical structure of 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile allows for its use in material science:

- Polymer Chemistry : Thiadiazole derivatives can be utilized as building blocks in the synthesis of polymers with enhanced thermal stability and mechanical properties. Their incorporation into polymer matrices can improve resistance to degradation under environmental stressors .

Synthesis and Characterization

The synthesis of 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile typically involves multi-step reactions starting from thiosemicarbazide and various carbon sources. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .

Data Summary

Case Studies

-

Antitumor Activity Study :

A study evaluated various thiadiazole derivatives for their cytotoxic effects on MCF-7 cells. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced antitumor activity compared to standard chemotherapeutics like 5-Fluorouracil . -

Anticonvulsant Efficacy :

In vivo studies demonstrated that a novel thiadiazole derivative provided substantial protection against seizures in mice models. The therapeutic index was calculated to be favorable compared to existing anticonvulsants .

Mechanism of Action

The mechanism of action of 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby inducing apoptosis .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Thiadiazole Derivatives

Biological Activity

5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile features a five-membered ring containing nitrogen and sulfur atoms, which contributes to its unique reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a thiadiazole moiety can inhibit the growth of various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Alam et al. (2011) | 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles | Antimicrobial | 4.27 µg/mL (against SK-MEL-2) |

| Polkam et al. (2015) | 5-(2,5-dimethoxy-phenyl)-1,3,4-thiadiazole | Antimicrobial | 68.28% inhibition (HT-29) |

These findings suggest that structural modifications at the C-5 position of the thiadiazole ring can significantly enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile has been evaluated through various in vitro studies. The compound has demonstrated cytotoxic effects against multiple cancer cell lines.

Mechanism of Action

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. This process may involve mitochondrial disruption and activation of caspase pathways.

| Cell Line | Compound | IC50 Value |

|---|---|---|

| A549 (lung cancer) | 5-Isopropyl-1,3,4-thiadiazole-2-carbonitrile | <10 µM |

| SK-MEL-2 (skin cancer) | N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | 4.27 µg/mL |

| HT-29 (colon cancer) | 5-(2,5-dimethoxy-phenyl)-1,3,4-thiadiazole | 12.57 ± 0.6 µM |

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of thiadiazole derivatives:

- Alam et al. (2011) reported that substituents on the phenyl ring significantly affect cytotoxicity against various cancer cell lines.

- Flefel et al. (2017) highlighted the importance of glycosyl moieties in enhancing anticancer activity against HCT-116 carcinoma cells.

These studies emphasize the necessity for further exploration into how modifications can optimize therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.